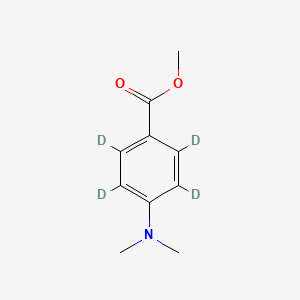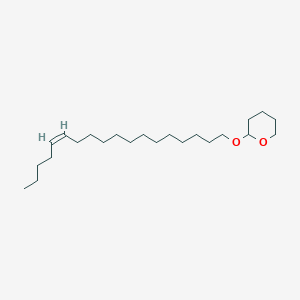
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom. The specific structure of this compound includes an octadec-13-en-1-yloxy side chain, which indicates the presence of a long hydrocarbon chain with a double bond at the 13th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the Octadec-13-en-1-yloxy Side Chain: This step involves the etherification of the tetrahydropyran ring with an appropriate alkyl halide or alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the octadec-13-en-1-yloxy side chain.
Reduction: Reduction reactions can also occur, potentially converting the double bond to a single bond.
Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used.
Major Products
Oxidation: Products may include epoxides or diols.
Reduction: The major product would be the saturated ether.
Substitution: Depending on the nucleophile, various substituted tetrahydropyrans can be formed.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Studies: The compound may be used in studies related to membrane biology due to its long hydrocarbon chain.
Medicine
Drug Development:
Industry
Surfactants and Emulsifiers: The compound’s structure suggests potential use in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran would depend on its specific application. In biological systems, it may interact with lipid membranes or specific proteins. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: The parent compound without the octadec-13-en-1-yloxy side chain.
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydrofuran: A similar compound with a five-membered ring.
Uniqueness
The presence of the long hydrocarbon chain with a double bond makes (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran unique compared to other tetrahydropyrans. This structural feature can impart distinct physical and chemical properties, influencing its reactivity and applications.
Propiedades
Fórmula molecular |
C23H44O2 |
|---|---|
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-[(Z)-octadec-13-enoxy]oxane |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h5-6,23H,2-4,7-22H2,1H3/b6-5- |
Clave InChI |
LCBZSPXTIOJYPH-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCCCCCCOC1CCCCO1 |
SMILES canónico |
CCCCC=CCCCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




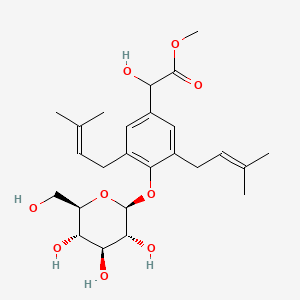

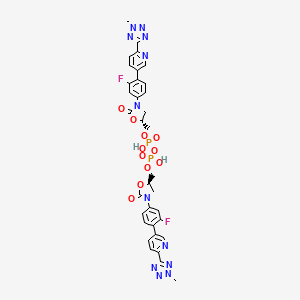
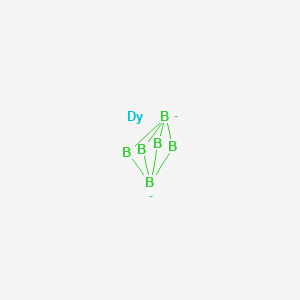
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

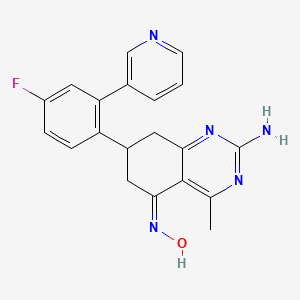
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
